molecular formula C19H17N3O2 B2463747 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 941983-60-4

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide

Cat. No.: B2463747
CAS No.: 941983-60-4
M. Wt: 319.364
InChI Key: VPYBPUREKHYOOP-UHFFFAOYSA-N
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Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a complex chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its intricate structure, which includes a methoxypyridazinyl group attached to a phenyl ring, further connected to a methylbenzamide moiety. Its unique structural features make it suitable for various applications, including drug development and organic synthesis.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridazine with a suitable phenyl derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Comparison with Similar Compounds

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:

    N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical reactivity and biological activity.

    N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-methylbenzamide: This compound has a different substitution pattern on the benzamide moiety, which can affect its properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypyridazinyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYBPUREKHYOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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